4,4'-Oxybis(2-ethylphenol)
Description
4,4'-Oxybis(2-ethylphenol) (C16H18O3) is a phenolic compound characterized by a central oxygen atom bridging two 2-ethylphenol moieties. The latter has a molecular weight of 202.2 g/mol and a diphenyl ether backbone . The compound's hydroxyl groups and ether linkage enable coordination with metal ions, making it relevant in materials science, particularly in synthesizing metal-organic frameworks (MOFs) .
Properties
CAS No. |
848242-74-0 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-ethyl-4-(3-ethyl-4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C16H18O3/c1-3-11-9-13(5-7-15(11)17)19-14-6-8-16(18)12(4-2)10-14/h5-10,17-18H,3-4H2,1-2H3 |
InChI Key |
AEMSUYNOLDIJHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)CC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4’-Oxybis(2-ethylphenol) can be achieved through several methods. One common synthetic route involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-hydroxyphenol, which is then reacted with 2-ethylphenol in the presence of a catalyst to yield the desired compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
4,4’-Oxybis(2-ethylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into corresponding hydroquinones using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. Major products formed from these reactions include quinones, hydroquinones, and various substituted phenols.
Scientific Research Applications
4,4’-Oxybis(2-ethylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed as an additive in liquid crystal materials, enhancing their properties for use in electronic displays
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(2-ethylphenol) involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4)
- Structure: Features a methylene (–CH2–) bridge instead of an ether (–O–) linkage, with methyl groups at the 2,6-positions of each phenol ring.
- Properties :
| Parameter | 4,4'-Oxybis(2-ethylphenol) | 4,4'-Methylenebis(2,6-dimethylphenol) |
|---|---|---|
| Molecular Weight (g/mol) | 256.34 (estimated) | 256.34 |
| Bridge Type | Ether (–O–) | Methylene (–CH2–) |
| Melting Point | Not Available | 176°C |
| Key Applications | MOFs, coordination chemistry | Polymers, resins |
Key Difference : The ether bridge in 4,4'-oxybis compounds enhances metal-binding capacity, while the methylene bridge in the methylenebis analog improves rigidity in polymers .
Hydrogenated Bisphenol A (HBPA) (CAS 80-04-6)
- Structure: Cyclohexane rings replace aromatic benzene rings in bisphenol A, with an isopropylidene bridge.
- Properties :
| Parameter | 4,4'-Oxybis(2-ethylphenol) | Hydrogenated Bisphenol A (HBPA) |
|---|---|---|
| Aromaticity | Aromatic | Aliphatic (hydrogenated) |
| Thermal Stability | Moderate | High (resists UV/thermal degradation) |
| Industrial Use | Niche (MOFs) | Broad (epoxy resins, coatings) |
Key Difference: HBPA’s aliphatic structure confers superior weather resistance compared to aromatic ethers like 4,4'-oxybis(2-ethylphenol) .
Bis(4-fluorophenyl) Ether (CAS 330-93-8)
- Structure : Fluorine atoms at the para positions of the phenyl rings.
| Parameter | 4,4'-Oxybis(2-ethylphenol) | Bis(4-fluorophenyl) Ether |
|---|---|---|
| Substituents | Ethyl groups | Fluorine atoms |
| Reactivity | High (OH groups) | Low (inert C–F bonds) |
| Applications | Metal coordination | Fluorinated polymers, drug synthesis |
Key Difference : Fluorination reduces reactivity but improves thermal and chemical inertness, unlike the hydroxyl-rich 4,4'-oxybis analogs .
Bisphenol F Diglycidyl Ether (CAS 2095-03-6)
- Structure : Glycidyl ether groups attached to a methylene-bridged diphenyl backbone.
- Properties :
Comparison Insight: Functionalization with glycidyl groups expands utility in epoxy systems, whereas 4,4'-oxybis(2-ethylphenol) lacks such reactive termini .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
